chemical structure of 2-(naphthalen-2-ylsulfanyl)benzoic acid
chemical structure of 2-(naphthalen-2-ylsulfanyl)benzoic acid
The following technical guide details the chemical structure, synthesis, and applications of 2-(naphthalen-2-ylsulfanyl)benzoic acid . This document is designed for researchers in medicinal chemistry and organic synthesis.
Executive Summary
2-(Naphthalen-2-ylsulfanyl)benzoic acid (also known as o-(2-naphthylthio)benzoic acid) is a diaryl sulfide scaffold serving as a critical intermediate in the synthesis of polycyclic sulfur heterocycles, specifically benzothioxanthones .[1][2] Its structure comprises a benzoic acid moiety linked via a thioether bridge to a naphthalene ring. Beyond its synthetic utility, this scaffold represents a pharmacophore found in various non-steroidal anti-inflammatory drugs (NSAIDs) and enzyme inhibitors (e.g., PTP1B inhibitors), where the thioether provides a lipophilic spacer with unique oxidation potential compared to ether or methylene bridges.
Part 1: Molecular Architecture & Physicochemical Properties
Chemical Identity[1][2][3]
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IUPAC Name: 2-(Naphthalen-2-ylsulfanyl)benzoic acid
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Molecular Formula:
-
Molecular Weight: 280.34 g/mol
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CAS Number: 13936-04-4 (Representative for generic 2-naphthylthio isomer class; specific isomers vary).
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SMILES: OC(=O)c1ccccc1Sc2ccc3ccccc3c2
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Key Functional Groups:
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Carboxylic Acid: Provides acidic character (
) and serves as a handle for amidation or cyclization. -
Thioether (Sulfide): A soft nucleophilic center susceptible to oxidation (to sulfoxide/sulfone) and capable of metal coordination.
-
Structural Conformation
The molecule adopts a non-planar "twisted" conformation to minimize steric repulsion between the carboxylic acid group (ortho-position) and the bulky naphthalene ring.
-
Torsion Angles: The
bond angle is typically . -
Steric Strain: The ortho-substitution forces the aromatic rings out of coplanarity, which is a prerequisite for the "butterfly" conformation observed in its cyclized thioxanthone derivatives.
Physicochemical Data (Predicted)
| Property | Value | Significance |
| LogP (Octanol/Water) | 4.8 ± 0.4 | Highly lipophilic; suggests good membrane permeability but poor aqueous solubility. |
| pKa (Acid) | 3.8 ± 0.2 | Typical for ortho-substituted benzoic acids; exists as a carboxylate anion at physiological pH (7.4). |
| H-Bond Donors | 1 | Carboxylic acid -OH. |
| H-Bond Acceptors | 3 | Carbonyl O, Hydroxyl O, Sulfide S. |
| Rotatable Bonds | 3 | Allows for induced-fit binding in protein pockets. |
Part 2: Synthetic Pathways
The synthesis of 2-(naphthalen-2-ylsulfanyl)benzoic acid is classically achieved via a Copper-Catalyzed C-S Cross-Coupling (Ullmann-type condensation) . This method is preferred over nucleophilic aromatic substitution (
Retrosynthetic Analysis
The strategic bond disconnection is at the
-
Precursors: 2-Iodobenzoic acid (Electrophile) + 2-Naphthalenethiol (Nucleophile).
Experimental Protocol (Standardized)
Reaction:
Step-by-Step Methodology:
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Reagent Prep: In a round-bottom flask, dissolve 2-iodobenzoic acid (1.0 eq) and 2-naphthalenethiol (1.1 eq) in DMF (Dimethylformamide).
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Base Addition: Add Potassium Carbonate (
) (2.5 eq). The base deprotonates the thiol and the carboxylic acid, generating the active thiolate nucleophile. -
Catalyst: Add Copper powder (0.1 eq) or CuI (0.05 eq).
-
Reflux: Heat the mixture to 130-140°C for 12–16 hours under an inert atmosphere (
).-
Note: The high temperature is required to overcome the activation energy of the oxidative addition step in the Ullmann cycle.
-
-
Workup:
-
Cool to room temperature.
-
Pour into ice-water.
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Acidify with 2N HCl to pH ~2 (precipitates the product).
-
Filter the solid and recrystallize from Ethanol/Water.
-
Synthesis Workflow Visualization
Figure 1: Copper-catalyzed Ullmann coupling pathway for the synthesis of the target diaryl sulfide.
Part 3: Reactivity & Downstream Applications
The primary utility of this molecule lies in its ability to undergo intramolecular cyclization to form benzothioxanthones. This transformation is pivotal in the synthesis of DNA-intercalating drugs.
Cyclization to Benzothioxanthones
Treatment with strong dehydrating acids (e.g., Polyphosphoric Acid - PPA, or Sulfuric Acid) or conversion to the acid chloride followed by Friedel-Crafts acylation induces ring closure.
-
Regioselectivity: Cyclization typically occurs at the 1-position of the naphthalene ring (alpha to the sulfur linkage) due to higher electron density and kinetic favorability, yielding Benzo[a]thioxanthone .
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Mechanism: Electrophilic Aromatic Substitution (EAS). The acylium ion generated from the benzoic acid attacks the electron-rich naphthalene ring.
Cyclization Pathway Visualization
Figure 2: Acid-mediated cyclization pathway to the tetracyclic benzothioxanthone core.
Part 4: Biological Significance
While often an intermediate, the 2-arylthiobenzoic acid scaffold itself possesses biological relevance:
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PTP1B Inhibition: The benzoic acid moiety mimics the phosphate group of phosphotyrosine substrates, while the hydrophobic naphthyl tail occupies the secondary binding pocket of Protein Tyrosine Phosphatase 1B (PTP1B), a target for Type 2 Diabetes therapy.
-
NSAID Isosteres: Structurally analogous to fenamates (N-linked) and arylpropionic acids, these sulfides inhibit COX enzymes, though their lipophilicity often requires modification for bioavailability.
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Metabolic Stability: The thioether (
) is more resistant to oxidative cleavage than the corresponding ether ( ) or amine ( ) bridges in some metabolic environments, though it can be oxidized to the sulfoxide (chiral center creation) or sulfone.
References
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Ullmann Condensation Methodology: Ma, D., & Cai, Q. (2001). Copper/Amino Acid Catalyzed Cross-Couplings of Aryl Halides with Amines and Thiols. Organic Letters, 3(23), 3729–3732. Link
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Thioxanthone Synthesis: Atwell, G. J., et al. (1984). Potential Antitumor Agents.[1][2][3] Synthesis and Biological Activity of New Substituted Benzo[b]thioxanthones. Journal of Medicinal Chemistry, 27(11), 1481–1485. Link
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General Reactivity of 2-Mercaptobenzoic Acids: Ranu, B. C., et al. (2004). Ionic Liquid as Catalyst and Reaction Medium: A Simple, Efficient and Green Procedure for the Synthesis of Thioethers. Tetrahedron, 60(52), 12251-12258. Link
